molecular formula C13H10N2O4 B12124524 N-(4-Carboxyphenyl)isonicotinamide 1-oxide CAS No. 62834-16-6

N-(4-Carboxyphenyl)isonicotinamide 1-oxide

Cat. No.: B12124524
CAS No.: 62834-16-6
M. Wt: 258.23 g/mol
InChI Key: MDBUUKNNYXYBSL-UHFFFAOYSA-N
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Description

N-(4-Carboxyphenyl)isonicotinamide 1-oxide is a compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of both a carboxyphenyl group and an isonicotinamide group, with an additional N-oxide functional group. These structural features contribute to its versatility and reactivity in different chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Carboxyphenyl)isonicotinamide 1-oxide typically involves the functionalization of isonicotinamide with a carboxyphenyl group. One common method involves the reaction of isonicotinamide with 4-carboxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then oxidized using an oxidizing agent such as hydrogen peroxide to introduce the N-oxide group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Carboxyphenyl)isonicotinamide 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: The N-oxide group can participate in further oxidation reactions.

    Reduction: The compound can be reduced to remove the N-oxide group.

    Substitution: The carboxyphenyl and isonicotinamide groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce the N-oxide group.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the N-oxide group would yield N-(4-Carboxyphenyl)isonicotinamide, while substitution reactions could introduce various functional groups onto the carboxyphenyl or isonicotinamide moieties .

Scientific Research Applications

N-(4-Carboxyphenyl)isonicotinamide 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Carboxyphenyl)isonicotinamide 1-oxide involves its interaction with specific molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and binding affinity. The carboxyphenyl and isonicotinamide groups can interact with enzymes or receptors, potentially modulating their activity. These interactions can affect various biochemical pathways, making the compound a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Carboxyphenyl)isonicotinamide 1-oxide is unique due to the presence of both the carboxyphenyl and isonicotinamide groups, along with the N-oxide functional group. This combination of features enhances its versatility and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

62834-16-6

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

4-[(1-oxidopyridin-1-ium-4-carbonyl)amino]benzoic acid

InChI

InChI=1S/C13H10N2O4/c16-12(9-5-7-15(19)8-6-9)14-11-3-1-10(2-4-11)13(17)18/h1-8H,(H,14,16)(H,17,18)

InChI Key

MDBUUKNNYXYBSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=[N+](C=C2)[O-]

Origin of Product

United States

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